molecular formula C6H12ClNO3 B042398 (2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 871125-64-3

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No. B042398
M. Wt: 181.62 g/mol
InChI Key: ABMGIZHBKVDDRD-FHAQVOQBSA-N
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Description

“(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a compound with a common structural moiety found in many medically significant products . It’s a type of piperidine derivative , which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of “(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride” is C6H12ClNO3 . The molecular weight is 181.62 . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .

Scientific Research Applications

  • Stereoselective Synthesis : A study by Lemire and Charette (2010) demonstrated the stereoselective synthesis of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid from a chiral intermediate. This provides a new approach for synthesizing amino acids with 3-hydroxy substituents, which has implications in pharmaceutical and chemical synthesis (Lemire & Charette, 2010).

  • Pharmaceutical and Cosmetic Applications : Hegarty (1957) isolated and synthesized 5-hydroxypiperidine-2-carboxylic acid from Leucaena glauca leaves. This compound, closely related to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, has potential applications in pharmaceuticals and cosmetics (Hegarty, 1957).

  • Synthesis from p-Anisaldehyde : Kim, Ji, and Jung (2006) demonstrated an efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid from p-anisaldehyde using chlorosulfonyl isocyanate (Kim, Ji, & Jung, 2006).

  • Proton Transmission Studies : A study by Rode and Sobolewski (2012) focused on 3-hydroxy-picolinic acid, a structurally related compound. They found that its carboxylic group acts as a proton transmitter, influencing the photophysics of the system (Rode & Sobolewski, 2012).

  • Inhibitors of Glycosidases : Byrgesen et al. (1997) noted that piperidine-based carbohydrate mimics, combined with 4-hydroxypiperidine-3-carboxylic acid in solid-phase synthesis, show potential as inhibitors of glycosidases (Byrgesen et al., 1997).

  • Synthesis Using Industrial Waste : A study by Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines using industrial waste material (Wilken et al., 1997).

  • Synthesis of Derivatives : Yoshinari et al. (2011) described the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives and their incorporation into pyrimidinones and cyclic β-tetrapeptides. This provides reliable structural data for structurally related compounds (Yoshinari et al., 2011).

  • Synthesis of (S)-1-Boc-3-hydroxypiperidine : Wang Junming (2013) synthesized (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine by hydrogenation, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, yielding about 40% overall yield (Wang Junming, 2013).

properties

IUPAC Name

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMGIZHBKVDDRD-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride

Citations

For This Compound
2
Citations
BB Ahuja, A Sudalai - Tetrahedron: Asymmetry, 2015 - Elsevier
An efficient approach to (2S,3S)-3-hydroxypipecolic acid with an overall yield of 10.2% and 98% ee starting from 1,5-pentanediol has been developed. The key steps employed in the …
Number of citations: 19 www.sciencedirect.com
B Wang, RH Liu - 2009 - Wiley Online Library
Both cis‐ and trans‐3‐hydroxy‐L‐pipecolic acids are synthesized from a common chiral intermediate 7 by a short and flexible route. The stereospecific inversion of C‐3 was achieved …

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